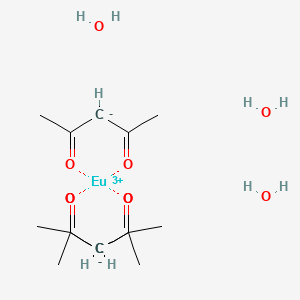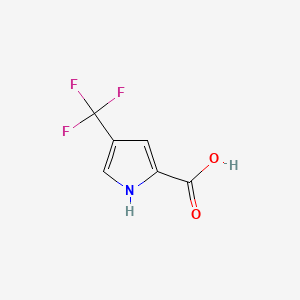
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .科学的研究の応用
Perovskite Solar Cells
The compound has been used to enhance the performance of perovskite solar cells . It was introduced into the perovskite precursor solution as a passivation agent . This resulted in a reduction in defect density and an increase in the crystallinity of perovskite films . Consequently, the power conversion efficiency (PCE) of the solar cells increased from 16.49% to 18.97% .
Defect Passivation
The compound exhibits a strong Lewis base property due to its lone pair electrons . It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density . This property makes it useful in the passivation of defects in various materials .
Synthesis of Salicylanilide Benzoates
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This was achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Internal Standard in GC/MS Analysis
The compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYSJNODQYBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the synthesis method described in the paper?
A1: The paper focuses on a "green" synthesis process for 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. [] This suggests the researchers are aiming for a more environmentally friendly approach compared to traditional methods, possibly by using less hazardous reagents, reducing waste, or employing milder reaction conditions.
Q2: What can you tell us about the starting material used in this synthesis?
A2: The abstract mentions using L-hydroxyproline as the starting material. [] L-hydroxyproline is a naturally occurring amino acid, which further supports the "green" chemistry approach. Utilizing a readily available and renewable starting material like L-hydroxyproline can be advantageous in terms of sustainability and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

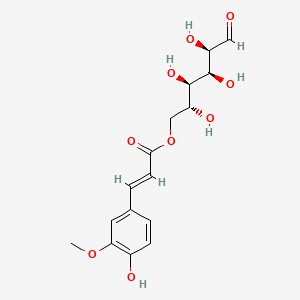
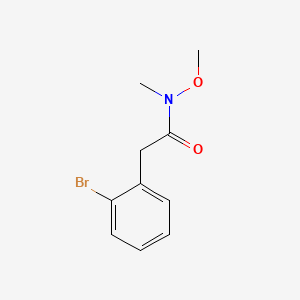
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
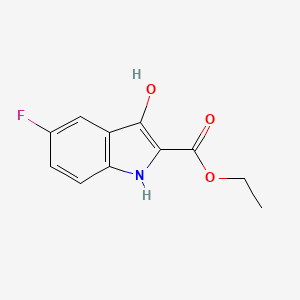
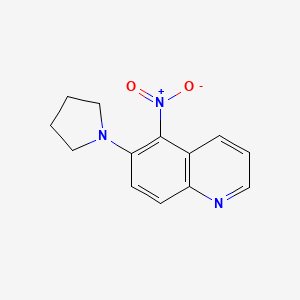
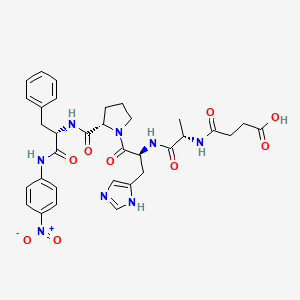


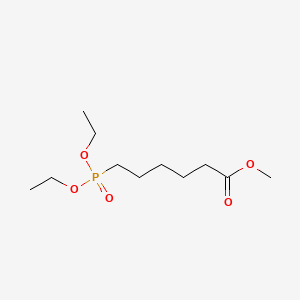
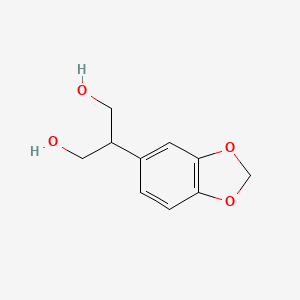
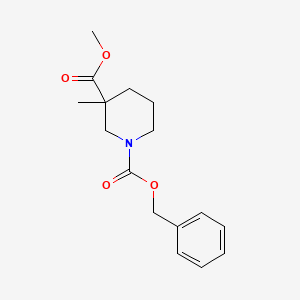
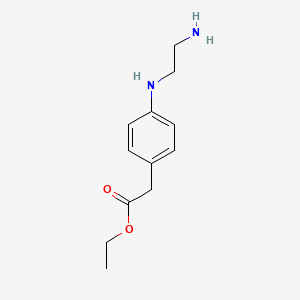
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
